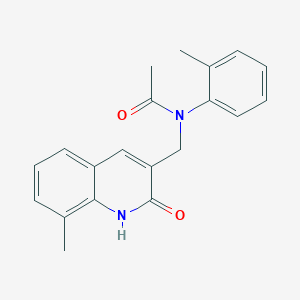
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide, also known as HMA, is a chemical compound that has been widely studied for its potential therapeutic applications. HMA is a quinoline-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that play a role in cancer cell growth and inflammation. This compound may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines, which play a role in the development of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has several advantages for lab experiments, including its high purity and stability. This compound is also soluble in various solvents, making it easy to use in experiments. However, this compound can be expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapies. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and inflammation. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may increase its use in research.
Synthesemethoden
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has been synthesized using various methods, including the condensation reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde and o-toluidine. Other methods include the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with o-toluidine and the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with o-toluidine in the presence of a catalyst. The synthesis of this compound has been optimized to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has exhibited anti-microbial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-4-5-10-18(13)22(15(3)23)12-17-11-16-9-6-8-14(2)19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFINVWZMVIUUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

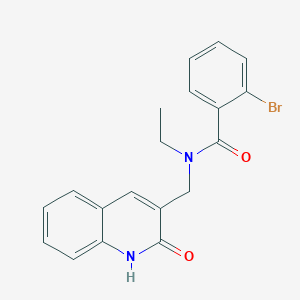

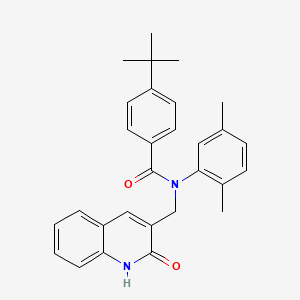
![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)

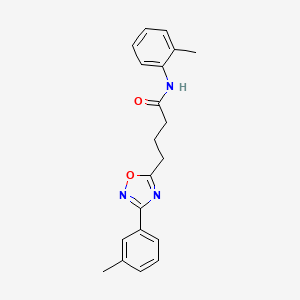

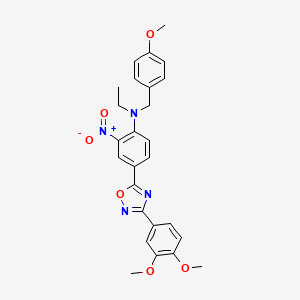

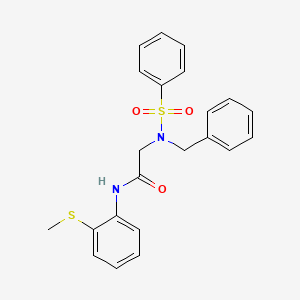
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)


